N,N'-bis(4-methylphenyl)butanediamide
Overview
Description
N,N’-bis(4-methylphenyl)butanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two 4-methylphenyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methylphenyl)butanediamide typically involves the reaction of 4-methylbenzenamine with butanediamide under specific conditions. The process generally includes:
Condensation Reaction: The primary step involves the condensation of 4-methylbenzenamine with butanediamide in the presence of a catalyst such as iron trichloride.
Purification: The crude product is then purified through washing and distillation to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-methylphenyl)butanediamide follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-methylphenyl)butanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: N,N’-bis(4-methylphenyl)butanediamide is used as a precursor in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes .
Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in various materials to enhance their properties .
Mechanism of Action
The mechanism by which N,N’-bis(4-methylphenyl)butanediamide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
- N,N’-bis(3-methylphenyl)butanediamide
- N,N’-bis(2-methylphenyl)butanediamide
- Bis(4-hydroxyphenyl)methane
Comparison: N,N’-bis(4-methylphenyl)butanediamide is unique due to the position of the methyl groups on the phenyl rings. This structural feature can influence its reactivity and interaction with other molecules. For example, the 4-methyl groups can provide steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its 2-methyl or 3-methyl counterparts .
Properties
IUPAC Name |
N,N'-bis(4-methylphenyl)butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-3-7-15(8-4-13)19-17(21)11-12-18(22)20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLNMNRAGSDGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284589 | |
Record name | N1,N4-Bis(4-methylphenyl)butanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643374 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6876-55-7 | |
Record name | N1,N4-Bis(4-methylphenyl)butanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6876-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N4-Bis(4-methylphenyl)butanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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